

A Comparative Analysis of the ATPase Kinetics of Myosin-VA Mutants

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Myosin-VA is a crucial molecular motor protein responsible for the transport of various intracellular cargoes along actin filaments. Its function is intrinsically linked to its ATPase activity, which fuels its processive movement. Understanding how different mutations within the **myosin-VA** motor domain affect its ATPase kinetics is paramount for elucidating its mechanism of action and for the development of potential therapeutic interventions targeting its dysfunction. This guide provides a comparative overview of the ATPase kinetics of select **myosin-VA** mutants, supported by experimental data and detailed methodologies.

Quantitative Comparison of ATPase Kinetics

The steady-state actin-activated ATPase activity of myosin is a key measure of its motor function. The Michaelis-Menten model is commonly used to describe the relationship between the actin concentration and the rate of ATP hydrolysis. The two primary parameters derived from this model are:

- k_{cat} (V_{max}): The maximum rate of ATP hydrolysis at saturating actin concentrations, reflecting the overall cycling rate of the enzyme.
- K_{ATPase} (K_m): The actin concentration at which the ATPase activity is half-maximal, indicating the apparent affinity of the myosin for actin in the steady state.

Below is a summary of the reported steady-state ATPase kinetic parameters for wild-type (WT) **myosin-VA** and several of its mutants.

Myosin-VA Construct	k_cat (s ⁻¹)	K_ATPase (μM)	Fold Change vs. WT (k_cat)	Fold Change vs. WT (K_ATPase)	Reference
Wild-Type (WT)	~12-15	Not specified	-	-	[1]
R712G	Not dramatically altered from WT	Unchanged from WT	~1	~1	[2]
F750L	Not dramatically altered from WT	Unchanged from WT	~1	~1	[2]
S217A	Data not provided in steady-state terms	Data not provided in steady-state terms	-	-	[3] [4]

Note: The study on R712G and F750L mutants stated that the steady-state ATPase kinetics showed only minor impacts, with K_ATPase being unchanged and k_cat not dramatically altered compared to wild-type.[\[2\]](#) The study on the S217A mutant focused on the load-dependent kinetics of phosphate release rather than steady-state actin activation parameters.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The determination of ATPase kinetics is fundamental to understanding myosin motor function. Below are detailed methodologies for key experiments cited in the literature.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of varying concentrations of actin.

1. Protein Preparation:

- **Myosin-VA** constructs (wild-type and mutants) are typically expressed in a suitable system, such as Sf9 insect cells using a baculovirus vector, and purified using affinity and size-exclusion chromatography.
- Actin is purified from a source like chicken skeletal muscle and is stabilized in its filamentous form (F-actin) by incubation with phalloidin.

2. Assay Buffer:

- A typical assay buffer contains: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.[\[5\]](#)

3. Assay Procedure:

- The assay is performed at a constant temperature, for instance, 30°C.[\[6\]](#)
- Reaction mixtures are prepared with the assay buffer, a fixed concentration of myosin, and varying concentrations of F-actin.
- The reaction is initiated by the addition of ATP, which is often radioactively labeled with ³²P in the gamma position ([γ-³²P]ATP).[\[5\]](#)[\[7\]](#)
- The total reaction volume is kept constant across all samples.
- At specific time points, aliquots of the reaction are quenched by adding a "stop solution," which typically contains a strong acid (e.g., sulfuric acid) and a reagent that complexes with phosphate (e.g., silicotungstic acid).[\[7\]](#)
- The released radioactive phosphate (³²Pi) is separated from the unhydrolyzed ATP, often through an organic extraction step using a mixture like isobutanol:benzene.[\[7\]](#)
- The amount of released ³²Pi is quantified by scintillation counting.

- The ATPase rate (nmol of Pi released per second per mg of myosin) is calculated for each actin concentration.

4. Data Analysis:

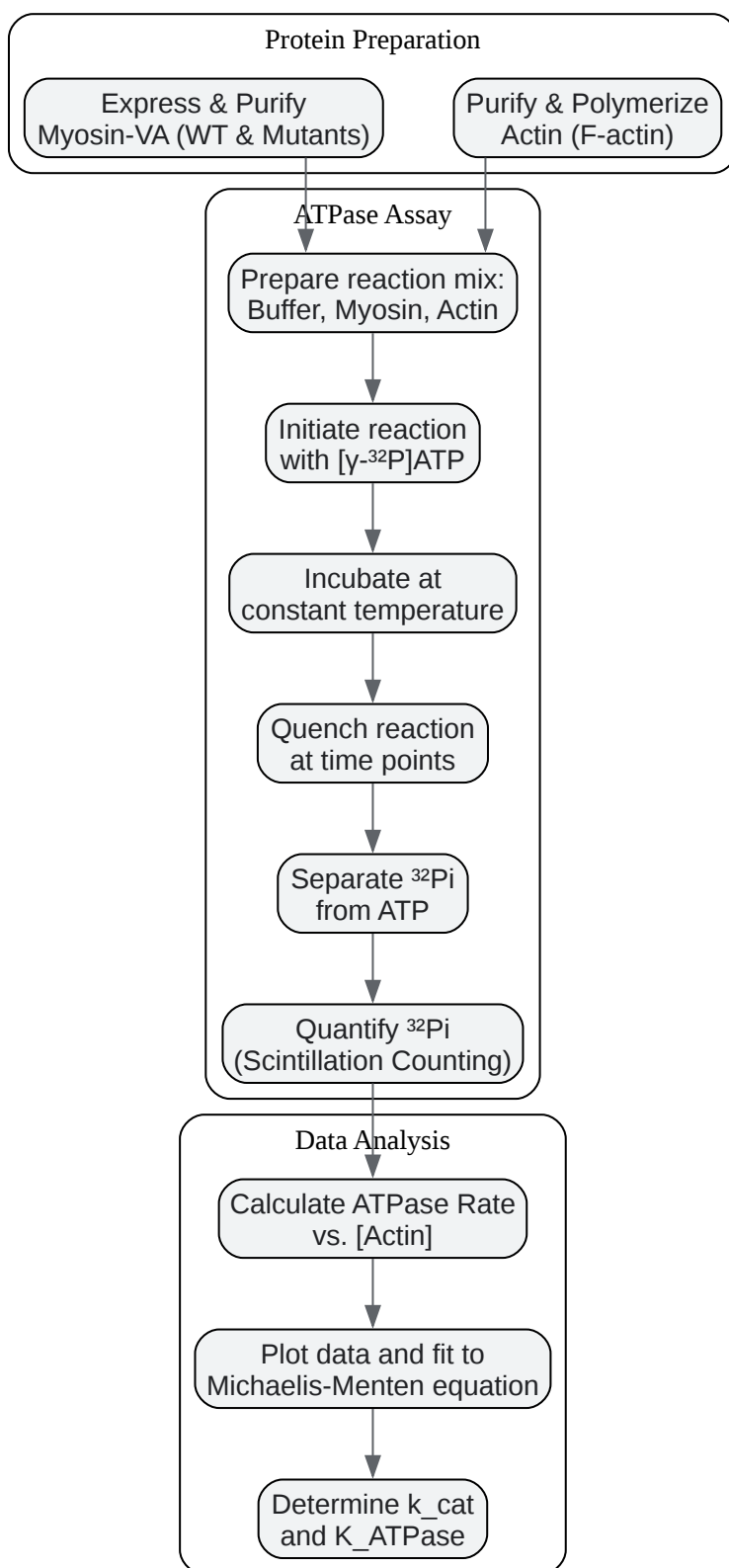
- The ATPase rates are plotted against the actin concentration.
- The data are then fitted to the Michaelis-Menten equation to determine the k_{cat} and K_{ATPase} values.

Transient Kinetic Analysis (Stopped-Flow FRET)

Transient kinetic methods, such as stopped-flow fluorescence resonance energy transfer (FRET), provide insights into the rates of individual steps in the ATPase cycle. For instance, these techniques were used to demonstrate that the R712G mutation slowed the maximum ATP hydrolysis and recovery-stroke rate constants, while the F750L mutation enhanced these steps.[\[2\]](#)[\[8\]](#)

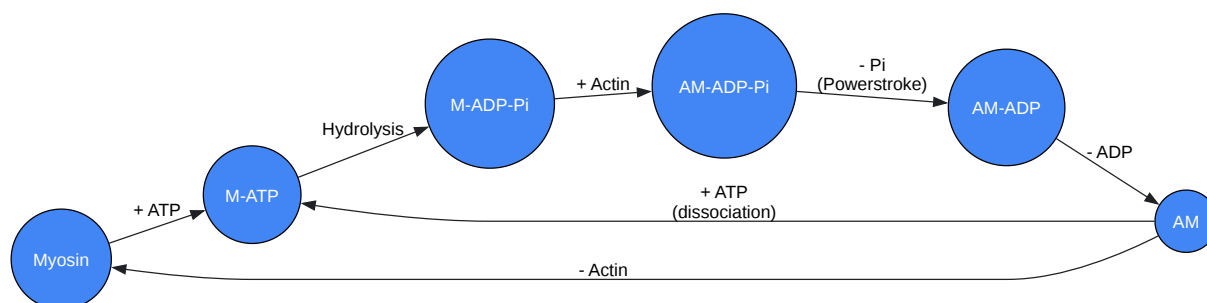
Visualizing the Process

To better understand the experimental process and the underlying biochemical cycle, the following diagrams are provided.



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Caption: Workflow for determining actin-activated ATPase kinetics.



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Caption: The fundamental actomyosin ATPase cycle.

Discussion and Conclusion

The available data on the R712G and F750L **myosin-VA** mutants suggest that these particular mutations in the converter domain do not significantly alter the overall steady-state ATPase activity.[2] However, transient kinetic analyses revealed that these mutations do impact specific steps within the ATPase cycle, namely ATP hydrolysis and the recovery stroke.[2] This highlights the importance of employing a range of kinetic assays to fully understand the effects of mutations.

The study of the S217A mutant in the switch I region of the active site demonstrated a significant increase in the load-dependence of the phosphate-induced detachment rate, suggesting a role for this region in mediating the response to mechanical load.[3][4]

In conclusion, the investigation of **myosin-VA** mutants' ATPase kinetics is a multifaceted endeavor that requires a combination of steady-state and transient kinetic approaches. The data presented here, while limited to a few mutants, underscore the principle that even subtle changes in the myosin motor can have profound effects on its mechanochemical cycle. Further

research on a broader range of mutants is necessary to build a more complete picture of the structure-function relationships governing **myosin-VA**'s role in intracellular transport.

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